molecular formula C5H13AsO2 B14400952 2,2'-(Methylarsanediyl)di(ethan-1-ol) CAS No. 87993-18-8

2,2'-(Methylarsanediyl)di(ethan-1-ol)

Cat. No.: B14400952
CAS No.: 87993-18-8
M. Wt: 180.08 g/mol
InChI Key: BXDHJCQKWPFCAZ-UHFFFAOYSA-N
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Description

2,2’-(Methylarsanediyl)di(ethan-1-ol) is an organic compound that contains arsenic It is a type of organoarsenic compound, which means it has carbon-arsenic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylarsanediyl)di(ethan-1-ol) typically involves the reaction of methylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{AsH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{As}(\text{CH}_2\text{CH}_2\text{OH})_2 ]

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Methylarsanediyl)di(ethan-1-ol) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification steps may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylarsanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to methylarsine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Methylarsine and related compounds.

    Substitution: Chlorinated derivatives and other substituted products.

Scientific Research Applications

2,2’-(Methylarsanediyl)di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Methylarsanediyl)di(ethan-1-ol) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, affecting their function. The hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylarsinic acid: Another organoarsenic compound with different functional groups.

    Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.

    Arsenocholine: Similar structure but with a choline group instead of hydroxyl groups.

Uniqueness

2,2’-(Methylarsanediyl)di(ethan-1-ol) is unique due to its specific structure, which includes both arsenic and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

87993-18-8

Molecular Formula

C5H13AsO2

Molecular Weight

180.08 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)arsanyl]ethanol

InChI

InChI=1S/C5H13AsO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3

InChI Key

BXDHJCQKWPFCAZ-UHFFFAOYSA-N

Canonical SMILES

C[As](CCO)CCO

Origin of Product

United States

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